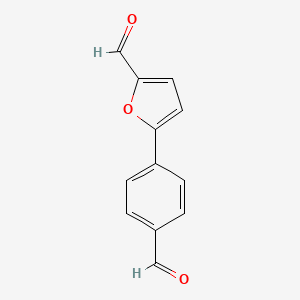
5-(4-Formylphenyl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Formylphenyl)furan-2-carbaldehyde is an organic compound characterized by a furan ring substituted with a formyl group at the 4-position and a carbaldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Formylphenyl)furan-2-carbaldehyde typically involves the following steps:
Furan Synthesis: The furan ring can be synthesized through the cyclization of 1,4-diketones or 1,4-diol-2-ynes.
Carbaldehyde Introduction: The carbaldehyde group at the 2-position can be introduced through oxidation reactions.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Formylphenyl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the formyl group to a carboxylic acid.
Reduction: Reduction reactions can reduce the formyl group to a hydroxyl group.
Substitution: Substitution reactions can replace the formyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: 5-(4-Carboxyphenyl)furan-2-carbaldehyde
Reduction: 5-(4-Hydroxyphenyl)furan-2-carbaldehyde
Substitution: Various substituted furan derivatives depending on the reagents used.
Scientific Research Applications
5-(4-Formylphenyl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-(4-Formylphenyl)furan-2-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely depending on the context in which the compound is used.
Comparison with Similar Compounds
5-(4-Formylphenyl)furan-2-carbaldehyde is similar to other furan derivatives such as:
Furan-2-carbaldehyde: Lacks the formyl group at the 4-position.
4-Formylphenylfuran-2-carboxylic acid: Contains a carboxylic acid group instead of the aldehyde group.
4-Formylphenylfuran-2-carboxamide: Contains an amide group instead of the aldehyde group.
Uniqueness: The presence of both formyl and carbaldehyde groups on the furan ring makes this compound unique compared to other similar compounds. This dual functionality allows for a wider range of chemical reactions and applications.
Properties
CAS No. |
886509-20-2 |
|---|---|
Molecular Formula |
C12H8O3 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
5-(4-formylphenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C12H8O3/c13-7-9-1-3-10(4-2-9)12-6-5-11(8-14)15-12/h1-8H |
InChI Key |
LRJRHNFMDRLCCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


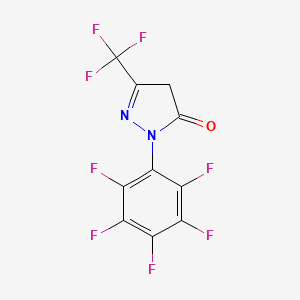
![Isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate](/img/structure/B15361071.png)
![tert-butyl N-[3-[1-(6-carbamoylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]propyl]carbamate](/img/structure/B15361072.png)
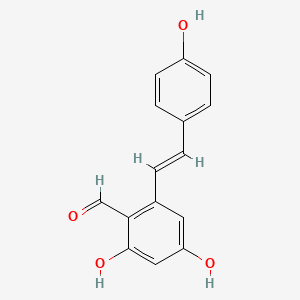
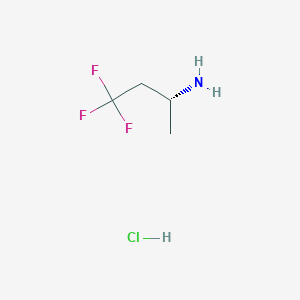
![Methyl 5-amino-3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15361098.png)

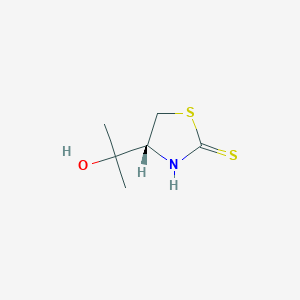
![(2S)-2-[[(1R,9R)-6-Oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]propanoic acid](/img/structure/B15361113.png)
![Benzyl N-[(1R)-1-(1-bicyclo[1.1.1]pentanylmethyl)-2-hydroxy-ethyl]carbamate](/img/structure/B15361120.png)
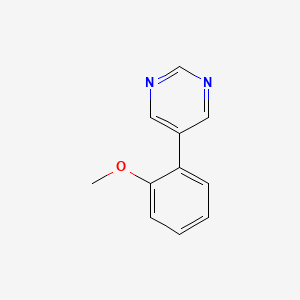
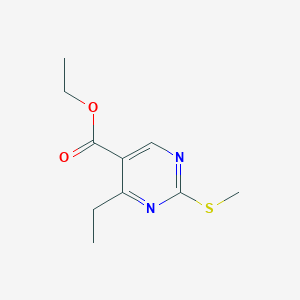

![2-[3-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B15361140.png)
